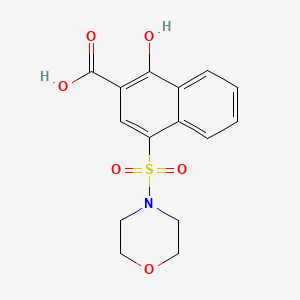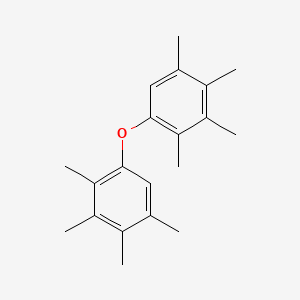![molecular formula C14H12O2S B14509620 Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- CAS No. 63744-05-8](/img/structure/B14509620.png)
Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with a formyl group and a hydroxymethyl group attached to a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- can be achieved through several methods. One common approach involves the reaction of 2-(hydroxymethyl)benzaldehyde with thiol compounds under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The hydroxymethyl group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a single formyl group.
2-Hydroxybenzaldehyde: Contains a hydroxyl group in addition to the formyl group.
Thiobenzaldehyde: Features a sulfur atom in place of the oxygen in the formyl group.
Uniqueness
Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- is unique due to the presence of both a hydroxymethyl group and a sulfur atom, which confer distinct chemical properties and reactivity compared to its analogs
Propriétés
Numéro CAS |
63744-05-8 |
|---|---|
Formule moléculaire |
C14H12O2S |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
2-[2-(hydroxymethyl)phenyl]sulfanylbenzaldehyde |
InChI |
InChI=1S/C14H12O2S/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-9,16H,10H2 |
Clé InChI |
DRNKVUXMUCJHRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CO)SC2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


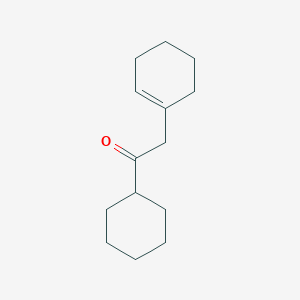

![1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14509550.png)
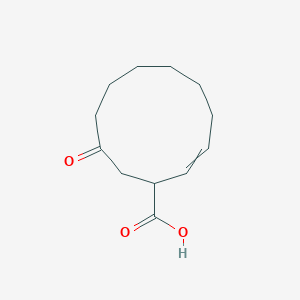
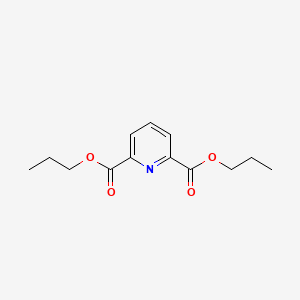
![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)
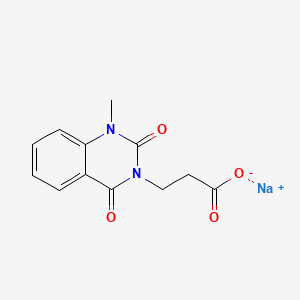
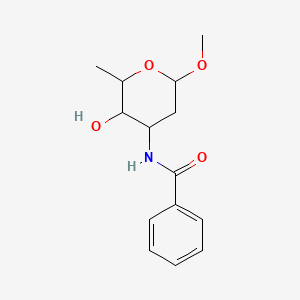
![{[(tert-Butylperoxy)methoxy]methyl}cyclohexane](/img/structure/B14509601.png)


